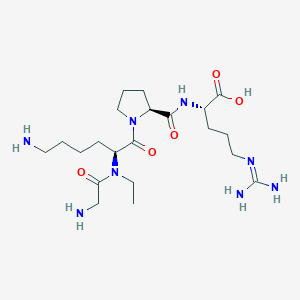

Icrocaptide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

192333-19-0 |

|---|---|

Molecular Formula |

C21H40N8O5 |

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1 |

InChI Key |

LPKPGXJXCZNDJO-JYJNAYRXSA-N |

SMILES |

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |

Isomeric SMILES |

CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN |

Canonical SMILES |

CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |

sequence |

GKPR |

Synonyms |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethyl-amino]hexanoyl] pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic aci d |

Origin of Product |

United States |

Foundational & Exploratory

Icatibant mechanism of action in bradykinin-mediated angioedema

An In-Depth Technical Guide to the Mechanism of Action of Icatibant in Bradykinin-Mediated Angioedema

Executive Summary

Icatibant is a potent and selective competitive antagonist of the bradykinin B2 receptor, approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[1][2] HAE is a rare genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to the overproduction of bradykinin.[3][4][5] Bradykinin, the key mediator of swelling in HAE, binds to the B2 receptor on endothelial cells, causing increased vascular permeability, vasodilation, and subsequent angioedema.[6][7][8] Icatibant, a synthetic decapeptide, mimics the structure of bradykinin, allowing it to bind to the B2 receptor with high affinity but without activating it.[9] By blocking bradykinin from its receptor, icatibant effectively halts the downstream signaling cascade responsible for the clinical manifestations of an HAE attack.[6][10] This guide provides a detailed overview of the pathophysiology of bradykinin-mediated angioedema, the molecular mechanism of icatibant, its pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies used to characterize its action.

Pathophysiology of Bradykinin-Mediated Angioedema

Hereditary Angioedema is primarily an autosomal dominant disorder resulting from mutations in the SERPING1 gene, which encodes the C1 esterase inhibitor.[4][7][11] C1-INH is a critical regulator of several proteolytic cascades, including the contact (kallikrein-kinin) system.[5]

A deficiency in functional C1-INH leads to unchecked activation of the contact system.[4][12] This process is initiated by the autoactivation of Factor XII to Factor XIIa. Factor XIIa then cleaves prekallikrein to form plasma kallikrein.[13] Plasma kallikrein, in a positive feedback loop, further activates Factor XII and, crucially, cleaves high-molecular-weight kininogen (HMWK) to release the vasoactive nonapeptide, bradykinin.[12][13]

Bradykinin exerts its physiological effects by binding to the constitutively expressed bradykinin B2 receptor (B2R), a G-protein coupled receptor located on the surface of endothelial cells.[14] This binding event initiates a signaling cascade that results in vasodilation and a significant increase in vascular permeability, allowing fluid to extravasate into the surrounding tissues, thereby causing the characteristic swelling of angioedema.[6][8][13]

Icatibant: Molecular Mechanism of Action

Icatibant is a synthetic decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg) containing five non-proteinogenic amino acids.[1] Its structure is designed to be a potent and highly selective competitive antagonist for the bradykinin B2 receptor.

The core mechanism of action is direct, competitive inhibition at the B2 receptor. Icatibant binds to the receptor with an affinity similar to that of endogenous bradykinin.[1][10] However, upon binding, it does not elicit the conformational change required for receptor activation and downstream signaling. By occupying the receptor's binding site, icatibant physically prevents bradykinin from interacting with the receptor, thus antagonizing its effects.[6][9] This blockade directly counteracts the bradykinin-induced increase in vascular permeability, leading to the resolution of angioedema symptoms.[10][15]

Quantitative Data: Affinity, Potency, and Pharmacokinetics

The efficacy of icatibant is underpinned by its strong binding affinity for the human B2 receptor and its favorable pharmacokinetic profile, which allows for rapid achievement of therapeutic concentrations following subcutaneous administration.

Table 1: Icatibant Receptor Binding Affinity and Antagonist Potency

| Parameter | Value | Receptor/System | Comment |

|---|---|---|---|

| Ki (Inhibition Constant) | 0.60 nM | Recombinant human B2 receptor | Demonstrates high binding affinity, comparable to new small molecule antagonists.[16] |

| Kb (Antagonist Constant) | 2.81 nM | Human B2 receptor (Calcium mobilization assay) | Measures functional antagonist potency in a cell-based assay.[16] |

| pA2 | 8.06 | Human isolated umbilical vein | Represents antagonist potency in an ex vivo tissue model. The value corresponds to a Kb of 8.71 nM.[16] |

Table 2: Pharmacokinetic Properties of Icatibant (30 mg Subcutaneous Dose)

| Parameter | Mean Value (± SD) | Unit | Description |

|---|---|---|---|

| Absolute Bioavailability | ~97 | % | High absorption from subcutaneous tissue.[1][17] |

| Tmax (Time to Cmax) | ~0.75 | hours | Rapid absorption leading to quick onset of action.[1][17] |

| Cmax (Maximum Concentration) | 974 ± 280 | ng/mL | Peak plasma concentration achieved.[1][17][18] |

| AUC0-∞ (Total Exposure) | 2165 ± 568 | ng·hr/mL | Total drug exposure over time after a single dose.[1][17] |

| t1/2 (Elimination Half-life) | 1.4 ± 0.4 | hours | Rapid elimination from the body.[1][18] |

| CL/F (Apparent Plasma Clearance) | 245 ± 58 | mL/min | Rate of drug removal from plasma.[1][17] |

| Vss/F (Apparent Volume of Distribution) | 29.0 ± 8.7 | L | Distribution of the drug throughout the body.[1][17] |

Table 3: Clinical Efficacy of Icatibant in Hereditary Angioedema (FAST-3 Trial)

| Endpoint | Icatibant (30 mg) | Placebo | Comment |

|---|---|---|---|

| Median Time to Onset of Symptom Relief | 2.0 hours | 19.8 hours | A primary endpoint demonstrating rapid efficacy.[19] |

| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours | Shows sustained effect leading to resolution.[1] |

| Response to a Single Dose | 92.4% | N/A | High percentage of attacks resolved with one injection.[20] |

Key Experimental Protocols

The pharmacological profile of icatibant was established through a series of in vitro, ex vivo, and clinical studies. The methodologies for these key experiments are outlined below.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound (icatibant).

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to express a high density of the recombinant human bradykinin B2 receptor.

-

Assay Components: The assay mixture contains the cell membranes, a fixed concentration of a radiolabeled B2 receptor ligand (e.g., [³H]bradykinin), and varying concentrations of unlabeled icatibant.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of icatibant. The IC₅₀ (the concentration of icatibant that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Phase 3 Clinical Trial Protocol (e.g., FAST-3)

The For Angioedema Subcutaneous Treatment (FAST) trials were pivotal in establishing the clinical efficacy and safety of icatibant.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[21][22]

-

Patient Population: Adults with a confirmed diagnosis of HAE type I or II, presenting with an acute, moderate-to-severe cutaneous or abdominal attack.[21]

-

Randomization & Blinding: Patients are randomly assigned to receive either a single 30 mg subcutaneous injection of icatibant or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

-

Efficacy Endpoints:

-

Safety Assessment: Monitoring and reporting of all adverse events, with a particular focus on injection-site reactions.

-

Statistical Analysis: The primary endpoint is typically analyzed using a log-rank test to compare the time-to-event curves between the icatibant and placebo groups.

Conclusion

Icatibant represents a targeted therapeutic strategy for bradykinin-mediated angioedema, born from a deep understanding of the disease's molecular pathophysiology. Its mechanism of action as a selective, competitive antagonist of the bradykinin B2 receptor is well-characterized. By directly blocking the action of the primary mediator of swelling, icatibant provides rapid and effective relief from the debilitating and potentially life-threatening symptoms of acute HAE attacks.[23] The comprehensive body of evidence, from in vitro binding assays to large-scale clinical trials, confirms its role as a cornerstone in the management of this condition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Icatibant - Wikipedia [en.wikipedia.org]

- 3. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. How Icatibant Injection Works - Icatibant Injection from Fresenius Kabi [icatibantinjection.com]

- 7. doaj.org [doaj.org]

- 8. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]

- 9. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]

- 10. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hereditary Angioedema: Background, Epidemiology, Etiology [emedicine.medscape.com]

- 12. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Icatibant API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]

- 16. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Icatibant Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 18. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugtopics.com [drugtopics.com]

- 20. drugs.com [drugs.com]

- 21. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Icatibant in hereditary angioedema: news and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bradykinin B2 Receptor: A Core Mediator in Inflammatory Processes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade that, upon activation by tissue injury, trauma, or pathogenic stimuli, releases potent, short-lived peptide mediators known as kinins.[1][2] The principal kinin, bradykinin (BK), is a nonapeptide that exerts a wide range of physiological and pathological effects, primarily centered around inflammation, blood pressure regulation, and pain perception.[1][3] These effects are mediated through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[4][5] While B1R is typically expressed at low levels and is induced by tissue injury and inflammatory mediators, the B2R is constitutively and ubiquitously expressed in most healthy tissues.[3][4][5] This widespread expression positions the B2R as the primary mediator of the acute effects of bradykinin, making it a central player in the initiation and propagation of inflammatory responses.[3][6] This guide provides a detailed examination of the B2R's role in inflammation, focusing on its signaling mechanisms, quantitative pharmacology, and the experimental methodologies used to study its function, offering a comprehensive resource for professionals in research and drug development.

Bradykinin B2 Receptor Signaling Pathways

The bradykinin B2 receptor is a canonical GPCR that couples to multiple G protein families, primarily Gαq/11 and Gαi, to initiate a complex network of intracellular signaling events.[1][7][8] The activation of these pathways culminates in the cardinal signs of inflammation.

Gαq/11 Pathway: Upon bradykinin binding, the B2R activates the Gαq/11 family of G proteins.[7][9] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] The subsequent rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[1][10]

Downstream Effectors: The initial signals from G protein activation are propagated through several downstream cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: B2R activation leads to the stimulation of the Ras/Raf-1/MAPK cascade, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[1][5] This pathway is crucial for the expression of pro-inflammatory genes.

-

PI3K/AKT Pathway: The receptor also engages the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation but also contributes to inflammatory signaling.[1]

-

Nitric Oxide (NO) and Prostaglandins: The increase in intracellular Ca2+ activates nitric oxide synthase (NOS), leading to the production of nitric oxide, a potent vasodilator.[4] B2R signaling also stimulates the release of arachidonic acid and the subsequent synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation and pain.[1][10][11]

β-Arrestin Recruitment: Beyond G protein-mediated signaling, B2R activation also leads to the recruitment of β-arrestin. This process is critical for receptor desensitization, internalization, and for initiating a second wave of G protein-independent signaling, further contributing to the complexity of the B2R response.[9]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. Bradykinin-induced oedema formation proceeds from B2 receptor stimulation and is potentiated by concomitantly released prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure of Icatibant and its Antagonistic Relationship with Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of icatibant, a synthetic peptidomimetic that acts as a selective and competitive antagonist of the bradykinin B2 receptor. The document delves into the structural intricacies of both icatibant and its endogenous ligand, bradykinin, highlighting the chemical modifications that confer icatibant's antagonistic properties and resistance to degradation. A detailed examination of the bradykinin B2 receptor signaling pathway is presented, elucidating the mechanism by which icatibant mitigates bradykinin-induced physiological effects, such as vasodilation and increased vascular permeability. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays essential for characterizing the pharmacological profile of bradykinin B2 receptor antagonists. Quantitative data on the binding affinity, potency, and pharmacokinetic properties of icatibant are systematically summarized in tabular format for clear comparison. Finally, logical workflows and signaling cascades are visualized through Graphviz diagrams to provide an accessible, graphical representation of complex biological processes and experimental procedures.

Introduction: The Kinin-Kallikrein System and Bradykinin

The kinin-kallikrein system is a crucial enzymatic cascade that plays a significant role in inflammation, blood pressure regulation, and pain signaling. A key effector molecule of this system is bradykinin, a nonapeptide that exerts its potent physiological effects through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[1] While the B1 receptor is typically upregulated during inflammatory conditions, the B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of bradykinin's acute effects.[2]

Bradykinin is a potent vasodilator, increasing vascular permeability and contributing to the classic signs of inflammation: swelling, redness, and pain.[3] In pathological conditions such as hereditary angioedema (HAE), a genetic disorder characterized by a deficiency in C1 esterase inhibitor, the uncontrolled production of bradykinin leads to recurrent and debilitating episodes of localized swelling.[4]

Icatibant: A Structurally Engineered Bradykinin B2 Receptor Antagonist

Icatibant is a synthetic decapeptide designed to competitively and selectively antagonize the bradykinin B2 receptor.[4] Its structure is based on the native bradykinin peptide, but with five non-proteinogenic amino acids that confer its unique pharmacological properties. These modifications provide icatibant with a high affinity for the B2 receptor, comparable to that of bradykinin itself, while rendering it resistant to degradation by peptidases that normally metabolize bradykinin.[4]

Comparative Structural Analysis: Icatibant vs. Bradykinin

The structural differences between bradykinin and icatibant are fundamental to the latter's function as an antagonist.

| Feature | Bradykinin | Icatibant |

| Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg |

| Molecular Formula | C₅₀H₇₃N₁₅O₁₁ | C₅₉H₈₉N₁₉O₁₃S |

| Molecular Weight | 1060.21 g/mol | 1304.54 g/mol |

| Key Modifications | - | Contains five non-proteinogenic amino acids: D-Arginine, Hydroxyproline (Hyp), Thienylalanine (Thi), D-Tic, and Oic. |

These modifications are critical for icatibant's stability and its ability to bind to the B2 receptor without initiating a signaling cascade.

Quantitative Pharmacological Data

The efficacy of a receptor antagonist is defined by its binding affinity, potency in functional assays, and its pharmacokinetic profile. The following tables summarize key quantitative data for icatibant.

Table 1: In Vitro Binding Affinity and Potency of Icatibant

| Parameter | Value | Cell Line/Assay Condition |

| Ki (inhibition constant) | 0.798 nM[5] | Human Bradykinin B2 Receptor |

| IC₅₀ (half maximal inhibitory concentration) | 1.07 nM[5] | Inhibition of [³H]-bradykinin binding |

Table 2: Pharmacokinetic Properties of Icatibant (30 mg subcutaneous dose)

| Parameter | Value |

| Absolute Bioavailability | ~97%[4][6] |

| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL[4][6] |

| Time to Maximum Concentration (Tmax) | ~0.75 hours[6] |

| Area Under the Curve (AUC) | 2165 ± 568 ng·hr/mL[4][6] |

| Elimination Half-life | 1.4 ± 0.4 hours[6] |

Mechanism of Action: Antagonism of the Bradykinin B2 Receptor Signaling Pathway

Icatibant functions as a competitive antagonist at the bradykinin B2 receptor. This means it binds to the same site on the receptor as bradykinin but does not activate the downstream signaling cascade. By occupying the receptor, icatibant prevents bradykinin from binding and initiating its pro-inflammatory and vasodilatory effects.

The bradykinin B2 receptor is a Gq protein-coupled receptor.[7][8] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with bradykinin.[7][8]

Caption: Bradykinin B2 Receptor Signaling Pathway and Icatibant's Point of Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro characterization of bradykinin B2 receptor antagonists like icatibant.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the bradykinin B2 receptor.

-

Objective: To determine the Ki of icatibant for the human bradykinin B2 receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]-bradykinin (radioligand).

-

Unlabeled bradykinin (for determining non-specific binding).

-

Icatibant (test compound).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of icatibant.

-

In a 96-well plate, add binding buffer, [³H]-bradykinin (at a concentration near its Kd), and either icatibant, unlabeled bradykinin (for non-specific binding), or buffer (for total binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the icatibant concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

-

Objective: To determine the functional potency (IC₅₀) of icatibant in blocking bradykinin-induced calcium mobilization.

-

Materials:

-

A cell line endogenously or recombinantly expressing the human bradykinin B2 receptor (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Bradykinin (agonist).

-

Icatibant (antagonist).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye in assay buffer and incubate in the dark at 37°C for approximately 1 hour.

-

During incubation, prepare serial dilutions of icatibant and a solution of bradykinin at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

After dye loading, transfer the cell plate to the fluorescence plate reader.

-

Add the icatibant dilutions to the wells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Add the bradykinin solution to all wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the bradykinin response against the logarithm of the icatibant concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Experimental and Drug Discovery Workflow

The characterization of a GPCR antagonist like icatibant follows a structured workflow, from initial discovery to preclinical evaluation.

Caption: A generalized workflow for the discovery and preclinical characterization of a GPCR antagonist.

Conclusion

Icatibant serves as a prime example of rational drug design, where a deep understanding of the structure and function of an endogenous peptide and its receptor has led to the development of a highly specific and effective therapeutic agent. Its structural modifications provide a clear illustration of how to engineer peptides for improved stability and antagonistic activity. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel modulators of the kinin-kallikrein system, with potential applications in a range of inflammatory and vascular disorders. The provided data and visualizations aim to serve as a valuable resource for researchers dedicated to advancing the field of GPCR pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 3. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Subcutaneous Icatibant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2][3] It is indicated for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of localized swelling.[4][5][6] This document provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of subcutaneously administered icatibant, compiling key data from clinical and preclinical studies.

Mechanism of Action

Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor, leading to dysregulation of the kallikrein-kinin system and subsequent overproduction of bradykinin.[3][4] Bradykinin, a potent vasodilator, binds to bradykinin B2 receptors on endothelial cells, increasing vascular permeability and leading to the characteristic swelling, inflammation, and pain associated with HAE attacks.[1][4][7] Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, thereby mitigating these downstream effects.[1][2][7]

Figure 1: Icatibant's mechanism of action in hereditary angioedema.

Pharmacokinetics

The pharmacokinetic profile of icatibant has been well-characterized in healthy volunteers and patients with HAE following subcutaneous administration.[2][8][9]

Absorption and Bioavailability

Following a single 30 mg subcutaneous dose, icatibant is rapidly absorbed, with a mean absolute bioavailability of approximately 97%.[2][9][10]

Distribution

The volume of distribution at steady state (Vss) is approximately 29.0 ± 8.7 L.[2][10]

Metabolism and Elimination

Icatibant is extensively metabolized by proteolytic enzymes into inactive metabolites.[2][10] The cytochrome P450 system is not involved in its metabolism.[2][10] Less than 10% of the dose is eliminated as unchanged drug in the urine.[8][10]

Linearity and Accumulation

The pharmacokinetics of icatibant are dose-proportional.[11][12] No evidence of drug accumulation has been observed following repeated doses.[2][10][11]

Pharmacokinetic Parameters in Adults

The following tables summarize the key pharmacokinetic parameters of subcutaneous icatibant in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Subcutaneous Icatibant in Healthy Adults

| Parameter | 30 mg Dose (Mean ± SD) | 90 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 974 ± 280[2][10] | 2719 ± 666[11][12] |

| Tmax (h) | ~0.75[2][10] | <1[11][12] |

| AUC0-∞ (ng·h/mL) | 2165 ± 568[2][10] | 6736 ± 1230[11][12] |

| t1/2 (h) | 1.4 ± 0.4[2][10] | 2.0 ± 0.57[11][12] |

| CL/F (mL/min) | 245 ± 58[2][10] | N/A |

| Vz/F (L) | 29.0 ± 8.7[2][10] | N/A |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution.

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Key Findings |

| Elderly | Elderly subjects exhibit lower clearance and approximately 2-fold higher systemic exposure (AUC) compared to younger subjects.[10][13] |

| Hepatic Impairment | No clinically significant differences in pharmacokinetic parameters were observed in patients with mild to moderate hepatic impairment.[9][10] |

| Renal Impairment | Renal impairment is not expected to significantly affect the pharmacokinetics of icatibant as renal clearance is a minor elimination pathway.[9] |

| Pediatric | Body weight is a significant factor influencing icatibant pharmacokinetics in pediatric patients.[14][15] |

Pharmacodynamics

The pharmacodynamic effects of icatibant are a direct consequence of its antagonism at the bradykinin B2 receptor.

Bradykinin Challenge Studies

In healthy volunteers, intravenous administration of icatibant has been shown to inhibit the hypotensive and vasodilatory effects of a bradykinin challenge in a dose- and time-dependent manner.[2][10] A 30 mg subcutaneous dose is predicted to effectively antagonize the effects of a bradykinin challenge for at least 6 hours.[2][10]

Clinical Efficacy in HAE Attacks

Clinical trials have consistently demonstrated the efficacy of a 30 mg subcutaneous dose of icatibant in providing rapid symptom relief for acute HAE attacks.[6][9][16]

Table 3: Key Pharmacodynamic Endpoints from a Phase III Clinical Trial (FAST-3)

| Endpoint | Icatibant (30 mg) (Median) | Placebo (Median) |

| Time to ≥50% Reduction in Symptom Severity (h) | 2.0 | 19.8 |

| Time to Onset of Primary Symptom Relief (h) | 1.5 | 18.5 |

| Time to Almost Complete Symptom Relief (h) | 8.0 | 36.0 |

Data from cutaneous or abdominal attacks.[9]

Experimental Protocols

Quantification of Icatibant in Plasma

Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

General Procedure:

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to isolate icatibant and its metabolites from plasma proteins and other endogenous components.[17]

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).[18]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for icatibant and an internal standard.[18]

References

- 1. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.pharvaris.com [ir.pharvaris.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Fast 3: a phase III randomized double-blind, placebo-controlled multicenter study of Icatibant for subcutaneous injection in patients with acute Attacks of Hereditary Angioedema (HAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repeat treatment of acute hereditary angioedema attacks with open-label icatibant in the FAST-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. SUMMARY OF EVIDENCE - Icatibant for Patients with Type III Hereditary Angioedema: A Review of Clinical Effectiveness and Harms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Content validity of visual analog scales to assess symptom severity of acute angioedema attacks in adults with hereditary angioedema: an interview study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Septerna Highlights Company Progress and Reports Third Quarter 2025 Financial Results - BioSpace [biospace.com]

Icatibant's Impact on the Kallikrein-Kinin System: A Technical Guide

This technical guide provides an in-depth analysis of icatibant and its pharmacological effects on the kallikrein-kinin system. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate this therapeutic agent.

Introduction to the Kallikrein-Kinin System and Hereditary Angioedema (HAE)

The kallikrein-kinin system is a crucial enzymatic cascade involved in inflammation, blood pressure regulation, and pain. A key component of this system is the potent vasodilator, bradykinin. In hereditary angioedema (HAE), a genetic deficiency in C1 esterase inhibitor (C1-INH) leads to dysregulation of the kallikrein-kinin system, resulting in excessive bradykinin production. This overproduction of bradykinin is the primary driver of recurrent, localized swelling of the subcutaneous and submucosal tissues, which are the hallmark symptoms of HAE.

Icatibant: Mechanism of Action

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor. It functions by mimicking the structure of bradykinin, thereby competitively inhibiting the binding of endogenous bradykinin to the B2 receptor. This action effectively blocks the signaling pathway that leads to increased vascular permeability, vasodilation, and the subsequent formation of edema.

Below is a diagram illustrating the mechanism of action of icatibant within the kallikrein-kinin system.

Quantitative Analysis of Icatibant's Efficacy

The efficacy of icatibant has been quantified through various in vitro and in vivo studies, including pivotal clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Pharmacological Profile of Icatibant

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human | Recombinant B2 Receptor | 0.4 nM | |

| Rabbit | Jugular Vein | 0.79 nM | ||

| Functional Antagonism (pA2) | Rabbit | Jugular Vein | 8.9 | |

| Guinea Pig | Ileum | 8.3 |

Table 2: Clinical Efficacy of Icatibant in HAE (FAST-1, FAST-2, and FAST-3 Trials)

| Clinical Endpoint | Icatibant (30 mg SC) | Placebo | p-value | Reference |

| Median Time to Onset of Symptom Relief (hours) | 2.0 | 19.8 | <0.001 | |

| Median Time to Initial Symptom Relief (hours) | 2.0 | 19.8 | <0.001 | |

| Median Time to Almost Complete Symptom Relief (hours) | 8.0 | 36.0 | <0.001 | |

| Patients with Worsening of Symptoms | 1 (1.8%) | 8 (20.0%) | 0.002 |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the pharmacological properties of icatibant.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity of icatibant for the bradykinin B2 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of icatibant for the bradykinin B2 receptor.

-

Materials:

-

Membrane preparations from cells recombinantly expressing the human bradykinin B2 receptor.

-

[3H]-bradykinin as the radioligand.

-

Icatibant at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [3H]-bradykinin and varying concentrations of icatibant.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Isolated Rabbit Jugular Vein)

This functional assay was used to assess the antagonistic activity of icatibant.

-

Objective: To determine the functional antagonist potency (pA2) of icatibant.

-

Methodology:

-

Isolate the jugular vein from a rabbit and mount it in an organ bath containing a physiological salt solution.

-

Record the isometric tension of the tissue.

-

Generate a cumulative concentration-response curve to bradykinin.

-

Wash the tissue and incubate with a fixed concentration of icatibant.

-

Generate a second cumulative concentration-response curve to bradykinin in the presence of icatibant.

-

Repeat with different concentrations of icatibant.

-

Analyze the data using a Schild plot to calculate the pA2 value.

-

Below is a diagram illustrating a generalized experimental workflow for evaluating icatibant.

Conclusion

Icatibant is a potent and selective bradykinin B2 receptor antagonist that has demonstrated significant efficacy in the treatment of hereditary angioedema. Its well-characterized mechanism of action, supported by robust in vitro and clinical data, establishes it as a cornerstone in the management of this debilitating condition. The experimental protocols outlined in this guide provide a framework for the continued investigation of bradykinin B2 receptor antagonists and their role in inflammatory diseases.

Preclinical Animal Models for Studying Icatibant Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized to evaluate the efficacy of Icatibant, a selective bradykinin B2 receptor antagonist. The primary focus is on models relevant to its approved indication, Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. This document summarizes key quantitative data, details experimental protocols, and visualizes critical biological pathways and workflows to facilitate a deeper understanding of Icatibant's preclinical pharmacology.

Introduction to Icatibant and its Mechanism of Action

Icatibant is a synthetic decapeptide that acts as a competitive antagonist of the bradykinin B2 receptor.[1][2] In Hereditary Angioedema, a deficiency or dysfunction of the C1 esterase inhibitor leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema.[3] Icatibant effectively blocks the binding of bradykinin to its B2 receptor, thereby mitigating the downstream signaling that leads to swelling and inflammation.[4] Preclinical studies in various animal models have been instrumental in elucidating this mechanism and establishing the therapeutic potential of Icatibant.

Core Preclinical Models for Icatibant Efficacy

The primary preclinical models for studying Icatibant's efficacy can be broadly categorized into two types: models that replicate the genetic basis of HAE and models that induce bradykinin-mediated physiological effects.

C1 Inhibitor-Deficient Mouse Models

Genetically modified mice lacking the C1 inhibitor (C1INH) gene are considered the most relevant models for HAE.[5] These mice exhibit a phenotype of increased vascular permeability, mimicking the underlying pathology of the human disease.[5] While these mice do not typically develop spontaneous swelling attacks like human patients, their heightened vascular permeability serves as a quantifiable biomarker to assess the efficacy of therapeutic interventions.[5][6]

Bradykinin Challenge Models

These models utilize the administration of exogenous bradykinin to healthy animals to induce specific physiological responses, such as hypotension or increased vascular permeability.[7] These models are valuable for studying the direct antagonistic effect of Icatibant on the bradykinin B2 receptor and for determining its pharmacokinetic and pharmacodynamic properties.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies of Icatibant in various animal models.

Table 1: Icatibant Efficacy in C1 Inhibitor-Deficient Mouse Models

| Animal Model | Challenge/Endpoint | Icatibant (Hoe140) Dose | Route of Administration | Key Finding | Citation |

| C1 inhibitor-deficient mice | Increased vascular permeability (Evans blue dye assay) | Not specified in abstract, referred to as a Bk2R antagonist | Not specified in abstract | Reversed the increased vascular permeability | [1][3] |

Table 2: Icatibant Efficacy in Bradykinin Challenge Models

| Animal Model | Challenge | Endpoint | Icatibant Dose | Route of Administration | Key Finding | Citation |

| Anesthetized Rats | Bradykinin-infusion | Hypotension (Mean Arterial Pressure) | 30 µg per rat | Intra-arterial | Eliminated the hypotensive response to Ang-(1-7) in the presence of bradykinin | [1] |

| Healthy Human Volunteers | Bradykinin challenge | Hypotension, vasodilation, reflex tachycardia | 0.8 mg/kg over 4 hours | Intravenous | Prevented bradykinin-induced effects | [5] |

| Sheep with thermal injury | Thermal injury | Microvascular fluid flux and protein leak | 4 µg/kg/h and 20 µg/kg/h | Not specified | Significantly reduced microvascular fluid flux and total prefemoral protein leak |

Detailed Experimental Protocols

Vascular Permeability Assessment in C1 Inhibitor-Deficient Mice (Miles Assay)

This protocol is a standard method for quantifying vascular permeability in vivo.

Objective: To measure the extent of plasma protein extravasation into the tissue as an indicator of vascular permeability.

Materials:

-

C1 inhibitor-deficient mice and wild-type littermate controls

-

Evans blue dye (0.5% solution in sterile PBS)

-

Icatibant (or vehicle control)

-

Anesthetic agent (e.g., isoflurane)

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the mice.

-

Icatibant Administration: Administer Icatibant or vehicle control to the mice via the desired route (e.g., subcutaneous or intravenous injection). The timing of administration relative to the Evans blue injection should be optimized based on the pharmacokinetic profile of Icatibant.

-

Evans Blue Injection: Inject a 0.5% solution of Evans blue dye intravenously via the tail vein. The dye will bind to serum albumin.

-

Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).

-

Tissue Harvest: Euthanize the mice and perfuse the circulatory system with PBS to remove intravascular dye. Carefully dissect the tissues of interest (e.g., skin, paw, intestine).

-

Dye Extraction: Incubate the harvested tissues in formamide at 55-60°C for 24-48 hours to extract the extravasated Evans blue dye.

-

Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.

-

Data Analysis: The amount of extravasated dye is proportional to the absorbance reading and is indicative of the level of vascular permeability. Compare the absorbance values between Icatibant-treated and vehicle-treated C1 inhibitor-deficient mice, as well as wild-type controls.

Bradykinin-Induced Hypotension in Anesthetized Rats

This protocol assesses the ability of Icatibant to counteract the hypotensive effects of bradykinin.

Objective: To evaluate the in vivo efficacy of Icatibant in blocking bradykinin-induced decreases in blood pressure.

Materials:

-

Male Wistar rats

-

Anesthetic agent (e.g., thiobutabarbital)

-

Bradykinin solution

-

Icatibant solution

-

Saline

-

Arterial and venous catheters

-

Pressure transducer and recording system

Procedure:

-

Animal Preparation: Anesthetize the rats and insert catheters into an artery (for blood pressure monitoring) and a vein (for drug administration).

-

Stabilization: Allow the animal to stabilize for a period before commencing the experiment.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP).

-

Bradykinin Infusion: Infuse a solution of bradykinin to induce a hypotensive response.

-

Icatibant Administration: Administer a single intra-arterial bolus of Icatibant (e.g., 30 µg per rat).

-

Post-treatment Bradykinin Challenge: Re-challenge the animal with bradykinin and record the MAP.

-

Data Analysis: Compare the hypotensive response to bradykinin before and after the administration of Icatibant. A reduction or abolition of the bradykinin-induced drop in MAP indicates the efficacy of Icatibant.

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

The binding of bradykinin to its B2 receptor on endothelial cells initiates a cascade of intracellular signaling events that ultimately lead to increased vascular permeability. Icatibant competitively blocks this initial binding step.

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Icatibant.

Experimental Workflow for Icatibant Efficacy Testing in a C1-INH Deficient Mouse Model

The following diagram outlines the typical workflow for assessing the efficacy of Icatibant in a preclinical HAE model.

Caption: A typical experimental workflow for evaluating Icatibant's efficacy in vivo.

Conclusion

Preclinical animal models, particularly C1 inhibitor-deficient mice and bradykinin challenge models, have been indispensable in characterizing the efficacy and mechanism of action of Icatibant. The data generated from these studies have provided a strong rationale for its clinical development and successful use in the treatment of Hereditary Angioedema. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers and scientists in the field of angioedema and related inflammatory disorders. Further research focusing on dose-response relationships in genetically defined HAE models will continue to refine our understanding of Icatibant's therapeutic potential.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor. | Semantic Scholar [semanticscholar.org]

- 3. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of a potent bradykinin B2 receptor antagonist HOE-140 on microvascular permeability, blood flow disturbances, edema formation, cell injury and nitric oxide synthase upregulation following trauma to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. Population Pharmacokinetics and Exposure-Response Analyses to Guide Dosing of Icatibant in Pediatric Patients With Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Icatibant: A Bradykinin B2 Receptor Antagonist with Therapeutic Potential Beyond Hereditary Angioedema

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Icatibant, a selective bradykinin B2 receptor antagonist, is an established treatment for acute attacks of hereditary angioedema (HAE). However, its mechanism of action, centered on the inhibition of the potent vasodilator bradykinin, suggests a broader therapeutic utility in other bradykinin-mediated conditions. This technical guide explores the expanding landscape of icatibant's potential applications beyond HAE, with a focus on angiotensin-converting enzyme (ACE) inhibitor-induced angioedema, idiopathic nonhistaminergic angioedema, and its investigational use in COVID-19. This document provides a comprehensive overview of the existing clinical evidence, detailed experimental protocols from key studies, and a summary of quantitative data to support further research and development in this promising area.

Introduction: The Rationale for Exploring Icatibant's Broader Applications

Bradykinin is a key mediator of inflammation and increased vascular permeability, playing a central role in the pathophysiology of various edematous conditions.[1][2] While the genetic deficiency of C1-esterase inhibitor in HAE leads to excessive bradykinin production, other conditions can also result in bradykinin accumulation through different mechanisms.[3][4] Icatibant's targeted action of blocking the bradykinin B2 receptor, the primary mediator of bradykinin's effects, provides a strong rationale for its investigation in these non-HAE bradykinin-mediated angioedemas.[3][5][6] This guide delves into the scientific evidence supporting these off-label and investigational uses.

Potential Therapeutic Applications Beyond HAE

ACE Inhibitor-Induced Angioedema (ACEi-AAE)

ACE inhibitors, widely prescribed for hypertension and heart failure, can lead to the accumulation of bradykinin by inhibiting its degradation, resulting in angioedema in a subset of patients.[7] Several studies have investigated the efficacy of icatibant in this setting.

Quantitative Data Summary:

| Study/Trial | Number of Patients | Treatment Arm | Control Arm | Key Efficacy Endpoint | Results | Reference |

| Bas et al. (Phase 2) | 27 | Icatibant 30 mg SC | Prednisolone 500 mg IV + Clemastine 2 mg IV | Median time to complete resolution of edema | 8.0 hours | 27.1 hours (p=0.002) |

| CAMEO (Phase 3) | 121 | Icatibant 30 mg SC | Placebo SC | Median time to meeting discharge criteria | 4.0 hours | 4.0 hours (p=0.63) |

| Case Series | 13 | Icatibant 30 mg SC | Standard therapy (antihistamine, corticosteroids, epinephrine) | Median time to complete resolution of symptoms | 5 hours | 54 hours (p=0.002) |

Experimental Protocols:

-

Bas et al. (Phase 2, NCT01154361): This was a multicenter, double-blind, double-dummy, randomized phase 2 study. Patients with ACE inhibitor-induced angioedema of the upper aerodigestive tract were randomized to receive either a single subcutaneous injection of 30 mg of icatibant or the standard off-label therapy of intravenous prednisolone (500 mg) and clemastine (2 mg). The primary endpoint was the median time to complete resolution of edema.[8]

-

CAMEO Study (Phase 3, NCT01919801): This was a phase III, randomized, double-blind, placebo-controlled, multicenter clinical study. Adults presenting with ACE inhibitor-induced angioedema were randomized to receive a single subcutaneous injection of icatibant 30 mg or placebo. The primary efficacy endpoint was the time to meeting discharge criteria.[9][10][11]

Idiopathic Nonhistaminergic Angioedema (INHA)

INHA presents with recurrent angioedema without a clear trigger and does not respond to antihistamines, suggesting a bradykinin-mediated pathway in some cases. Case reports have documented the successful use of icatibant in treating acute attacks of INHA.

Quantitative Data Summary:

| Study Type | Number of Patients | Treatment | Key Outcome | Results | Reference |

| Case Report | 1 | Icatibant 30 mg SC | Resolution of symptoms | Improvement within 30 minutes, complete resolution within 6 hours. | [12] |

| Case Reports | Multiple | Icatibant, Ecallantide, C1-INH | Successful treatment of acute attacks | Effective in achieving remission. | [13] |

Experimental Protocols:

-

Case Report (Colás et al.): A 77-year-old male with recurrent tongue angioedema, unresponsive to antihistamines, corticosteroids, and epinephrine, was diagnosed with INHA. During a severe attack with airway compromise, he was administered a single subcutaneous dose of 30 mg icatibant. The patient's symptoms were monitored for improvement and time to complete resolution.[12]

COVID-19

The pathophysiology of severe COVID-19 involves a "cytokine storm" and increased vascular permeability, with evidence suggesting a role for the kallikrein-kinin system and bradykinin. This has led to the investigation of icatibant as a potential therapeutic to mitigate pulmonary edema and inflammation.

Quantitative Data Summary:

| Study/Trial | Number of Patients | Treatment Arm | Control Arm | Key Efficacy Endpoint | Results | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | ICAT-COVID (Phase 2) | 73 | Icatibant 30 mg SC TID for 3 days + Standard of Care (SoC) | SoC alone | Clinical efficacy at 28 days from initial discharge | 100% | 83.3% (p=0.011) |[14][15] | | ICAT-COVID (Phase 2) | 73 | Icatibant 30 mg SC TID for 3 days + SoC | SoC alone | Mortality | 0% | 16.7% (p=0.011) |[14][15] | | ICASARS (Randomized, double-blind trial) | - | Icatibant | Placebo | Blood oxygenation | - |[16][17] |

Experimental Protocols:

-

ICAT-COVID Trial (NCT04978051): This was a multicenter, randomized, open-label, proof-of-concept phase II clinical trial. Hospitalized patients with COVID-19 pneumonia requiring supplemental oxygen (but not high-flow or mechanical ventilation) were randomized 1:1 to receive either standard of care plus icatibant (30 mg subcutaneously three times a day for three days) or standard of care alone. The primary outcome was clinical response at day 10, with secondary outcomes including long-term efficacy at 28 days and mortality.[18][19][20]

-

ITHACA Trial (U1111-1250-1843): A phase II, single-center, three-armed, open-label, randomized clinical trial. 180 patients were to be randomized to receive either C1 esterase/kallikrein inhibitor, icatibant (30 mg subcutaneously, three doses/day for 4 days) plus standard care, or standard care alone.[21]

Drug-Induced Angioedema

Beyond ACE inhibitors, other drugs can induce bradykinin-mediated angioedema. Case reports suggest a potential role for icatibant in these situations, particularly when standard therapies are ineffective.

Experimental Protocols:

-

Case Report (Gaeta et al.): An elderly female patient with drug-induced angioedema unresponsive to antihistamines was administered a beta2 receptor antagonist, icatibant. The patient's subjective improvement was noted 20 minutes after administration.[22]

Signaling Pathways and Experimental Workflows

Bradykinin Signaling Pathway in Angioedema

Bradykinin, a product of the kallikrein-kinin system, exerts its effects primarily through the B2 receptor, leading to vasodilation and increased vascular permeability.

Caption: Bradykinin signaling pathway and the mechanism of action of Icatibant.

Experimental Workflow for Icatibant Administration in a Clinical Trial Setting

The following diagram illustrates a typical workflow for the administration and monitoring of icatibant in a clinical trial for an acute angioedema attack.

Caption: A generalized experimental workflow for a randomized controlled trial of Icatibant.

Discussion and Future Directions

The evidence presented in this guide highlights the significant potential of icatibant in treating a range of bradykinin-mediated angioedemas beyond its current indication for HAE. While the results for ACEi-AAE have been mixed, with a phase 2 trial showing promise and a larger phase 3 trial not meeting its primary endpoint, further investigation into specific patient subgroups may be warranted. The data from the ICAT-COVID trial are particularly encouraging, suggesting a potential role for icatibant in mitigating the severe inflammatory response in COVID-19.

The successful use of icatibant in case reports of idiopathic nonhistaminergic and other drug-induced angioedemas underscores the importance of considering a bradykinin-mediated mechanism in patients who are unresponsive to standard therapies.

Future research should focus on:

-

Larger, well-designed randomized controlled trials to definitively establish the efficacy and safety of icatibant in these alternative indications.

-

The development of biomarkers to identify patients most likely to respond to bradykinin-targeted therapies.

-

Exploration of icatibant's potential in other inflammatory conditions where bradykinin is implicated.

Conclusion

Icatibant's selective antagonism of the bradykinin B2 receptor positions it as a promising therapeutic agent for a variety of bradykinin-mediated disorders beyond HAE. The data compiled in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and potentially expand the clinical applications of this targeted therapy. Continued investigation is crucial to fully realize the therapeutic potential of icatibant and improve outcomes for patients suffering from these debilitating conditions.

References

- 1. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]

- 2. Icatibant - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Treatment of ACEi-induced angioedema [emcrit.org]

- 8. A randomized trial of icatibant in ACE-inhibitor-induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomized Trial of Icatibant for Angiotensin-Converting Enzyme Inhibitor-Induced Upper Airway Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Idiopathic nonhistaminergic angioedema successfully treated with ecallantide, icatibant, and C1 esterase inhibitor replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Three-Day Icatibant on Top of Standard Care in Patients With Coronavirus Disease 2019 Pneumonia: A Randomized, Open-Label, Phase 2, Proof-of-Concept Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three-Day Icatibant on Top of Standard Care in Patients With Coronavirus Disease 2019 Pneumonia: A Randomized, Open-Label, Phase 2, Proof-of-Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of bradykinin in SARS-CoV-2 infection: a randomised, double-blind trial of icatibant compared with placebo (ICASARS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of the efficacy and safety of icatibant and C1 esterase/kallikrein inhibitor in severe COVID-19: study protocol for a three-armed randomized controlled trial - ProQuest [proquest.com]

- 22. Treatment with icatibant in the management of drug induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

Icatibant's Impact on Vascular Permeability and Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icatibant, a selective bradykinin B2 receptor antagonist, has emerged as a critical therapeutic agent in the management of hereditary angioedema (HAE). Its mechanism of action directly counteracts the effects of excess bradykinin, a potent mediator of vasodilation and increased vascular permeability. This technical guide provides an in-depth exploration of icatibant's core pharmacology, focusing on its impact on these key vascular parameters. It consolidates quantitative data from pivotal clinical trials and preclinical studies into structured tables for comparative analysis. Furthermore, this guide details the experimental protocols employed to elucidate icatibant's effects and presents signaling pathway diagrams to visualize its mechanism of action at a molecular level.

Introduction

Icatibant is a synthetic decapeptide that acts as a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity similar to that of endogenous bradykinin.[1] In conditions such as hereditary angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor leads to unregulated activation of the kallikrein-kinin system and subsequent overproduction of bradykinin.[2] Bradykinin's interaction with its B2 receptor on endothelial cells triggers a cascade of events culminating in vasodilation and a dramatic increase in vascular permeability, the hallmarks of an HAE attack.[2][3] Icatibant effectively mitigates these symptoms by blocking the binding of bradykinin to its receptor.[1][2]

Mechanism of Action: Antagonism of the Bradykinin B2 Receptor

Bradykinin, upon binding to the G-protein coupled B2 receptor on endothelial cells, initiates a signaling cascade that leads to vasodilation and increased vascular permeability.[4] Icatibant competitively inhibits this interaction, thereby preventing the downstream signaling events.[1][2]

Signaling Pathways

The binding of bradykinin to the B2 receptor activates Gαq and Gαi proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the production of nitric oxide (NO) and prostaglandins, both potent vasodilators, and promotes the opening of endothelial cell junctions, leading to increased vascular permeability.[4]

Figure 1: Bradykinin B2 Receptor Signaling and Icatibant Inhibition.

Quantitative Data on Icatibant's Effects

Pharmacokinetic Properties of Icatibant

The pharmacokinetic profile of icatibant is characterized by rapid absorption and elimination.

| Parameter | 30 mg Single Dose | 90 mg Single Dose |

| Cmax (ng/mL) | 979 ± 262 | 2719 ± 666 |

| Tmax (h) | < 1 | < 1 |

| AUC0–t (h*ng/mL) | 2191 ± 565 | 6736 ± 1230 |

| Elimination Half-life (h) | 1.48 ± 0.35 | 2.00 ± 0.57 |

| Table 1: Pharmacokinetic Parameters of Icatibant in Healthy Volunteers.[5] |

Efficacy in Clinical Trials (FAST-1, FAST-2, FAST-3)

Pivotal Phase III clinical trials (FAST-1, FAST-2, and FAST-3) have demonstrated the efficacy of a 30 mg subcutaneous dose of icatibant in treating acute attacks of HAE.

| Efficacy Endpoint | FAST-1 (Icatibant vs. Placebo) | FAST-2 (Icatibant vs. Tranexamic Acid) | FAST-3 (Icatibant vs. Placebo) |

| Median Time to Onset of Symptom Relief (hours) | 2.5 vs. 4.6 | 2.0 vs. 12.0 | 2.0 vs. 19.8 |

| Median Time to Almost Complete Symptom Relief (hours) | 8.5 vs. 19.4 | N/A | 8.0 vs. 36.0 |

| Table 2: Key Efficacy Outcomes from the FAST Clinical Trial Program.[3][6][7] |

Dose-Dependent Inhibition of Bradykinin-Induced Vasodilation

Preclinical studies in healthy volunteers have quantified icatibant's ability to inhibit bradykinin-induced vasodilation, measured as changes in forearm blood flow.

| Icatibant Dose (i.v.) | Bradykinin-Induced Increase in Forearm Blood Flow (%) |

| Placebo | 238 ± 31 |

| 20 µg/kg | 112 ± 21 |

| 50 µg/kg | 71 ± 14 |

| 100 µg/kg | 48 ± 9 |

| Table 3: Dose-Dependent Inhibition of Bradykinin-Induced Vasodilation by Icatibant.[8][9] |

Experimental Protocols

Measurement of Vascular Permeability: Miles Assay

The Miles assay is a widely used in vivo method to quantify vascular permeability.

Figure 2: Workflow of the Miles Assay for Vascular Permeability.

Detailed Methodology:

-

Animal Model: C1 esterase inhibitor-deficient mice or other relevant models are used.[10]

-

Dye Injection: A solution of Evans blue dye (e.g., 1% in saline) is injected intravenously (e.g., via the tail vein). The dye binds to serum albumin.[11]

-

Agent Administration: After a short circulation time, bradykinin or another permeability-inducing agent is injected intradermally into a specific skin area. A vehicle control is injected at a contralateral site. To test the effect of icatibant, it can be co-administered with bradykinin or administered systemically prior to the bradykinin challenge.[10]

-

Incubation and Euthanasia: After a defined period (e.g., 20-30 minutes) to allow for extravasation, the animal is euthanized.[11]

-

Tissue Excision and Dye Extraction: The skin at the injection sites is excised, weighed, and incubated in formamide at an elevated temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.[12][13]

-

Quantification: The formamide supernatant is collected, and the absorbance is measured using a spectrophotometer at approximately 620 nm. A standard curve is used to determine the concentration of the dye.[12][13]

-

Data Analysis: The amount of extravasated dye per unit of tissue weight is calculated and compared between the treated and control sites to quantify the change in vascular permeability.

Measurement of Vasodilation: Venous Occlusion Plethysmography

Venous occlusion plethysmography is a non-invasive technique used to measure blood flow in the limbs, providing an assessment of vasodilation.

Figure 3: Workflow of Venous Occlusion Plethysmography.

Detailed Methodology:

-

Subject Preparation: The subject rests in a supine position with the arm slightly elevated. A mercury-in-silastic strain gauge is placed around the forearm at its widest point.[14]

-

Cuff Placement: An occlusion cuff is placed around the upper arm, and a wrist cuff is inflated to suprasystolic pressure to exclude blood flow to the hand.[14]

-

Baseline Measurement: The upper arm cuff is inflated to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg). The rate of increase in forearm circumference, which is proportional to blood flow, is recorded by the plethysmograph.[14]

-

Drug Infusion: A cannula is inserted into the brachial artery for the infusion of vasoactive substances. Bradykinin is infused at varying doses to establish a dose-response curve for vasodilation.[8][15]

-

Icatibant Administration: Icatibant is administered intravenously at different doses prior to the bradykinin challenge to assess its inhibitory effect on vasodilation.[8][15]

-

Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and expressed in ml/100ml of tissue/min. The percentage inhibition of the bradykinin-induced increase in blood flow by icatibant is then determined.[8]

Conclusion

Icatibant's mechanism as a selective bradykinin B2 receptor antagonist provides a targeted and effective approach to mitigating the vasodilation and increased vascular permeability that characterize hereditary angioedema. The quantitative data from clinical and preclinical studies robustly support its efficacy in a dose-dependent manner. The experimental protocols detailed herein have been instrumental in elucidating the pharmacological effects of icatibant and continue to be valuable tools in the ongoing research and development of therapies targeting the kallikrein-kinin system. This guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of icatibant's impact on vascular physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Icatibant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] It is used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2] The peptide consists of ten amino acids, including five non-proteinogenic amino acids, with the sequence H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH. The presence of these unique residues and imino acids presents specific challenges in its chemical synthesis, necessitating a well-optimized solid-phase peptide synthesis (SPPS) protocol to achieve high purity and yield.

This document provides a detailed protocol for the Fmoc/tBu-based solid-phase synthesis of Icatibant, along with methodologies for its purification and characterization.

B2 Bradykinin Receptor Signaling Pathway

Icatibant exerts its therapeutic effect by blocking the binding of bradykinin to the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor by bradykinin initiates a signaling cascade that leads to increased vascular permeability and, consequently, the swelling observed in HAE attacks. The pathway is primarily mediated through the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the inflammatory response.

Caption: B2 Bradykinin Receptor Signaling Pathway and Icatibant's Mechanism of Action.

Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant

The synthesis of Icatibant is performed on a solid support resin, typically starting from the C-terminal amino acid. The process involves a series of repeated cycles of deprotection and coupling to elongate the peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary Nα-protection, which is removed by a piperidine solution. Side-chain protecting groups, such as tBu (tert-butyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are acid-labile and remain intact until the final cleavage step.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Icatibant.

Experimental Protocols

Materials and Reagents

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin or pre-loaded Fmoc-Arg(Pbf)-Wang resin.

-

Fmoc-protected Amino Acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH, Fmoc-Thi-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Tic-OH, Fmoc-Oic-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol, MTBE (Methyl tert-butyl ether).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Purification: Acetonitrile (ACN), Water (HPLC grade), TFA or Acetic Acid.

Resin Loading (if starting with 2-CTC resin)

-

Swell 2-CTC resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Dissolve Fmoc-Arg(Pbf)-OH (1.0-1.5 eq. relative to resin capacity) in DMF.

-

Add DIPEA (2.0-4.0 eq.) to the dissolved amino acid and add the mixture to the swollen resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 45-60 minutes.

-

Wash the resin with DCM (3 times) and DMF (3 times).

Peptide Chain Elongation